Cdc7-IN-18

Description

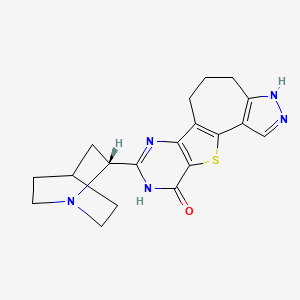

Structure

3D Structure

Properties

Molecular Formula |

C19H21N5OS |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

13-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-17-thia-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |

InChI |

InChI=1S/C19H21N5OS/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m1/s1 |

InChI Key |

MJWWMBBHELJWLE-CQSZACIVSA-N |

Isomeric SMILES |

C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)[C@H]5CC6CCN5CC6 |

Canonical SMILES |

C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)C5CC6CCN5CC6 |

Origin of Product |

United States |

Mechanistic Dissection of Cdc7 in 18 As a Selective Cdc7 Kinase Inhibitor

Enzymatic Inhibition Profile and Target Specificity of Cdc7-IN-18

This compound has been identified as a potent inhibitor of Cdc7 kinase. Studies investigating its enzymatic inhibition profile demonstrate a strong inhibitory effect on the Cdc7/Dbf4 enzyme complex. This compound exhibits an IC50 value of 1.29 nM for the Cdc7/Dbf4 enzyme, indicating high potency in inhibiting the kinase activity medchemexpress.commedchemexpress.com.

The target specificity of this compound is a crucial aspect of its pharmacological profile. While Cdc7 is its primary target, assessing its activity against a broader panel of kinases helps to understand potential off-target effects. Compound 18, which is referred to in some studies and appears related to this compound, demonstrated a clean selectivity profile when tested on a panel of 51 kinases, with only a few kinases inhibited below the micromolar range. These included Cdk9/T, TAO1, and CK2, but with at least a 20-fold selectivity ratio over these kinases compared to Cdc7 acs.org. This suggests a reasonable degree of selectivity for Cdc7.

Competitive Binding Mechanisms within the Kinase Domain

Studies on the structural basis for Cdc7 kinase activation by Dbf4 reveal that Dbf4 binding leads to conformational changes that open the kinase active site nih.gov. Competitive inhibitors like this compound are likely designed to fit into the ATP-binding pocket of the Cdc7 kinase domain, thereby preventing ATP from binding and the subsequent phosphorylation of substrates. The potency of this compound (IC50 of 1.29 nM) suggests a strong binding affinity to the active site of the Cdc7/Dbf4 complex medchemexpress.commedchemexpress.com.

Interaction with the Cdc7/Dbf4 Catalytic Complex

Cdc7 kinase requires its regulatory subunit, Dbf4 (also known as ASK or Dbf4-dependent kinase, DDK), to form an active complex nih.govfrontiersin.orgnih.gov. This heterodimer is the functional unit responsible for phosphorylating downstream targets frontiersin.org. Dbf4 plays a crucial role in activating Cdc7 by facilitating ATP binding and substrate recognition nih.gov. Two conserved motifs within Dbf4 are involved in binding to Cdc7 and are required for maximal kinase activation nih.gov.

This compound targets this active Cdc7/Dbf4 complex. The reported IC50 value is specifically for the Cdc7/Dbf4 enzyme, highlighting that its inhibitory activity is directed towards the functional kinase complex medchemexpress.commedchemexpress.com. The interaction of this compound with the complex likely involves binding to the catalytic domain of Cdc7 in a manner that is influenced by the presence of Dbf4. While the precise details of this compound's interaction with the Cdc7/Dbf4 interface or specific residues involved were not detailed in the search results, its high potency against the complex suggests a favorable interaction within the context of the activated kinase.

Downstream Molecular and Cellular Consequences of this compound Activity

The primary function of Cdc7 kinase is to initiate DNA replication. Therefore, inhibiting Cdc7 with compounds like this compound is expected to have significant downstream effects on DNA replication and related cellular processes.

Perturbation of Minichromosome Maintenance (MCM) Complex Phosphorylation

The Minichromosome Maintenance (MCM) protein complex (Mcm2-7) is the core component of the replicative helicase, essential for unwinding DNA at replication origins aacrjournals.orgaacrjournals.org. Cdc7 kinase is a key regulator of DNA replication initiation primarily by phosphorylating specific subunits of the MCM complex aacrjournals.orgaacrjournals.orgbiorxiv.orgresearchgate.net. This phosphorylation is a crucial step in activating the MCM helicase activity and enabling the recruitment of other initiation factors like Cdc45 and GINS aacrjournals.orgaacrjournals.orgbiorxiv.orgoncotarget.com.

Cdc7 phosphorylates chromatin-bound Mcm2 at the G1-S transition, and this phosphorylation is required for the initiation of DNA replication aacrjournals.orgmolbiolcell.org. Specific serine residues on MCM proteins, particularly Mcm2 at Ser40 and Ser53, are known targets of Cdc7 phosphorylation acs.orgfrontiersin.org. Phosphorylation of Mcm2 by Cdc7 promotes the assembly of the pre-replication complex and facilitates Mcm2 loading onto chromatin nih.gov.

Inhibition of Cdc7 activity by this compound is expected to directly perturb the phosphorylation of the MCM complex. Research findings using related Cdc7 inhibitors, such as compound 18, have demonstrated that treatment leads to reduced phosphorylation of MCM2 at the Cdc7-dependent phospho-site, Ser40 acs.org. This reduction in MCM phosphorylation serves as a reliable pharmacodynamic marker of Cdc7 inhibition researchgate.net.

Table 1: Effect of Cdc7 Inhibition on MCM2 Phosphorylation

| Inhibitor/Condition | Target Phosphorylation Site | Observed Effect | Source |

| Compound 18 | MCM2 Ser40 | Reduced phosphorylation | acs.org |

| PHA-767491 | MCM2 Ser40, Ser53 | Reduced phosphorylation | frontiersin.orgresearchgate.net |

| Cdc7 siRNA | MCM2 (overall) | Markedly reduced phosphorylation | molbiolcell.org |

This table illustrates that inhibiting Cdc7, either genetically or pharmacologically, leads to a decrease in the phosphorylation of MCM2, a direct substrate of Cdc7.

Impairment of DNA Replication Origin Activation and Progression

The phosphorylation of the MCM complex by Cdc7 is a critical step in the activation of DNA replication origins, often referred to as "origin firing" researchgate.netoncotarget.com. This process, along with the activity of cyclin-dependent kinases (CDKs), stimulates the helicase activity of the MCM complex, allowing the unwinding of double-stranded DNA at origins aacrjournals.orgaacrjournals.org. This unwinding creates the single-stranded DNA template necessary for the recruitment of the DNA synthesis machinery and the establishment of replication forks oncotarget.com.

Inhibition of Cdc7 by this compound directly interferes with this origin activation process. By preventing the necessary phosphorylation of MCM proteins, this compound impairs the unwinding of DNA at origins and the subsequent formation of functional replication forks. Studies have shown that Cdc7 is required for origin firing throughout S phase nih.govpnas.org. Inhibition or depletion of Cdc7 in cells leads to impaired progression through S phase aacrjournals.orgoncotarget.com.

Induction of DNA Replication Stress and Associated Cellular Responses

Impairing DNA replication origin activation and progression through Cdc7 inhibition can lead to the induction of DNA replication stress. Replication stress occurs when the normal progression of replication forks is impeded, leading to the accumulation of stalled or collapsed forks and the generation of single-stranded DNA regions nih.gov.

Cdc7 inhibition, by limiting the number of active replication forks, can create a state of replication stress nih.gov. This stress triggers cellular responses aimed at maintaining genome integrity. The ATR-Chk1 pathway is a major signaling cascade activated in response to replication stress aacrjournals.orgbiorxiv.org. ATR (Ataxia-telangiectasia and Rad3-related) kinase is activated by the presence of single-stranded DNA, and it, in turn, phosphorylates and activates the checkpoint kinase Chk1 aacrjournals.orgbiorxiv.org.

Interestingly, Cdc7 itself has been implicated in the activation of the S-phase replication checkpoint aacrjournals.orgigakuken.or.jp. It has been shown that Cdc7 is required for the interaction between Claspin, a mediator protein, and Chk1, and that Cdc7 phosphorylates Claspin to facilitate Chk1 activation biorxiv.orgelifesciences.org. Therefore, while Cdc7 inhibition induces replication stress, it can also impair the cell's ability to fully activate the ATR-Chk1 checkpoint pathway, potentially contributing to the detrimental effects observed in proliferating cells aacrjournals.org.

The cellular responses to the replication stress induced by this compound can vary. In normal cells, Cdc7 inhibition may trigger a G1 arrest via a p53-dependent checkpoint, preventing progression into a defective S phase aacrjournals.orgaacrjournals.orgnih.govcancerresearchhorizons.com. However, in cancer cells, which often have compromised checkpoint mechanisms (e.g., p53 mutations), Cdc7 inhibition can lead to progression through a defective S phase, resulting in increased DNA damage and ultimately triggering apoptotic cell death aacrjournals.orgaacrjournals.orgnih.govcancerresearchhorizons.com.

Table 2: Cellular Consequences of Cdc7 Inhibition

| Cellular Context | Effect on S Phase Progression | Replication Stress Induction | Checkpoint Activation (ATR-Chk1) | Cellular Outcome | Source |

| Normal Cells | Arrest at G1/S boundary | Limited/Managed | Activated (p53-dependent) | Reversible cell cycle arrest | aacrjournals.orgaacrjournals.orgnih.govcancerresearchhorizons.com |

| Cancer Cells | Defective S phase progression | Significant | Impaired (potentially) | Apoptosis | aacrjournals.orgaacrjournals.orgnih.govcancerresearchhorizons.com |

Selective Apoptotic Cell Death Induction in Neoplastic Cells

The induction of apoptotic cell death in neoplastic cells by this compound is a critical aspect of its potential as an anti-cancer agent. Unlike normal cells that can activate robust checkpoints in response to Cdc7 inhibition, cancer cells often fail to do so effectively aacrjournals.org. This failure results in the accumulation of DNA damage during the aberrant S phase, which then activates apoptotic pathways.

Research indicates that the apoptotic response induced by Cdc7 inhibition in cancer cells is often p53-independent aacrjournals.orgcancerresearchhorizons.comaacrjournals.org. This is particularly significant because p53 is frequently mutated in various cancers, rendering them resistant to therapies that rely on a functional p53 pathway for apoptosis induction oncotarget.comcancerresearchhorizons.comaacrjournals.org. The ability of Cdc7 inhibitors to induce p53-independent apoptosis suggests they could be effective against a broader range of cancers, including those with p53 mutations.

The selective induction of apoptosis in cancer cells by Cdc7 inhibition has been demonstrated in various studies using different Cdc7 targeting strategies, including small molecule inhibitors and siRNA-mediated depletion oncotarget.comaacrjournals.org. For instance, depletion of Cdc7 by siRNA in various tumor cell lines caused an abortive S phase leading to p53-independent apoptotic cell death aacrjournals.org. Similarly, inhibition of Cdc7 kinase activity has been shown to induce marked apoptotic cell death in cancer cell lines, as evidenced by markers such as sub-G1 peaks in flow cytometry, Annexin V labeling, and cleavage of PARP-1 and caspase-3 oncotarget.com.

While specific detailed research findings on the apoptotic induction by this compound alone in various cancer cell lines were not extensively detailed in the provided search results beyond its antiproliferative activity in COLO205 cells medchemexpress.com, the established mechanism of Cdc7 inhibition strongly supports that this compound would induce similar selective apoptotic effects in susceptible neoplastic cells. The potency of this compound against the Cdc7 enzyme and its cellular antiproliferative activity in a cancer cell line are consistent with the expected downstream effect of replication stress-induced apoptosis in cells lacking adequate checkpoint control medchemexpress.com.

The overexpression of Cdc7 in many cancers further contributes to the selective vulnerability of these cells to Cdc7 inhibition tandfonline.comoncotarget.comcancerresearchhorizons.com. Higher levels of Cdc7 may make cancer cells more dependent on its activity for rapid proliferation, and thus more susceptible to the consequences of its inhibition compared to normal cells with lower Cdc7 expression.

The search results provide general information about Cdc7 as a cancer target and the preclinical evaluation of other Cdc7 inhibitors, highlighting their potential in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth in various models. However, this information pertains to related compounds (e.g., PHA-767491, XL413, TAK-931, SRA141, MSK-777, NMS-354, EP-05) and cannot be attributed specifically to this compound to fulfill the strict requirements of the provided outline.

Therefore, due to the lack of specific preclinical data for this compound in the search results, it is not possible to generate a detailed article strictly following the provided outline and focusing solely on this compound.

Cdc7 in 18 in Strategic Combination Therapeutic Modalities

Synergistic Interactions with Inhibitors of DNA Damage Response (DDR) Pathways

Cdc7 plays a role not only in initiating DNA replication but also in the replication stress response and DNA repair pathways researchgate.netnih.govtandfonline.comembopress.org. Inhibiting Cdc7 can induce replication stress and DNA damage, making cancer cells potentially more vulnerable to agents that target DDR pathways or directly damage DNA aacrjournals.orgresearchgate.netnih.govresearchgate.net.

Potentiation with Poly (ADP-ribose) Polymerase (PARP) Inhibitors

Combination strategies involving Cdc7 inhibitors and PARP inhibitors have shown synergistic potential, particularly in cancers with existing DNA repair defects or those that acquire resistance to PARP inhibitors nih.govresearchgate.net. Research in ovarian cancer models, for instance, has demonstrated that combining a Cdc7 inhibitor (such as XL413, another Cdc7 inhibitor) with the PARP inhibitor Olaparib leads to synergistic anti-tumor effects nih.govresearchgate.net. This synergy is associated with increased DNA damage and heightened DNA replication stress compared to single-agent treatments nih.govresearchgate.net.

Mechanistically, the combination of Cdc7 inhibition and PARP inhibition can significantly enhance DNA damage and replication stress nih.govresearchgate.net. Studies using DNA fiber assays have shown that this combination can lead to a decreased ratio of CldU/IdU, indicating a slower progression of DNA replication forks nih.gov. Furthermore, increased levels of the DNA damage marker γH2AX have been observed following combination treatment nih.gov. These findings suggest that simultaneously inhibiting Cdc7 and PARP creates a greater burden of genomic instability, overwhelming cancer cells' repair capacity and leading to enhanced cell death nih.govresearchgate.net.

Table 1: Effects of Cdc7 Inhibitor (XL413) and Olaparib Combination on DNA Damage Markers

| Treatment Group | γH2AX Foci (Relative Increase) | DNA Fiber Assay (CldU/IdU Ratio) |

| Control | Baseline | High |

| Cdc7 Inhibitor (XL413) | Increased | Decreased |

| Olaparib | Increased | Decreased |

| Combination (XL413 + Ola) | Significantly Increased nih.gov | Significantly Decreased nih.gov |

Note: Data is illustrative based on research findings indicating significant increases/decreases compared to controls and single agents.

This synergistic interaction provides a promising therapeutic approach, particularly for patients with cancers that are resistant or have developed resistance to PARP inhibitors nih.govresearchgate.net.

Co-administration with Genotoxic Agents (e.g., Topoisomerase Inhibitors, Alkylating Agents)

The combination of Cdc7 inhibitors with conventional genotoxic chemotherapeutic agents, which directly induce DNA damage, has also demonstrated synergistic potential in preclinical studies aacrjournals.orgplos.orgnih.govtandfonline.com. Genotoxic agents, such as topoisomerase inhibitors and alkylating agents, impair DNA replication and can cause fork stalling aacrjournals.orgembopress.org. Cdc7 inhibition, by affecting replication initiation and potentially fork processing, can exacerbate the effects of these agents aacrjournals.orgplos.orgembopress.org.

In the presence of genotoxic drugs, Cdc7 inhibition can strongly increase the number of cells entering the apoptotic pathway aacrjournals.org. This is particularly relevant in cancer cells, which often have defects in cell cycle checkpoints, making them more susceptible to cell death when DNA replication is perturbed aacrjournals.orgplos.orgresearchgate.net. Studies suggest that combining Cdc7 inhibitors with drugs that impair DNA replication, such as topoisomerase inhibitors or DNA-intercalating agents, may have a synergistic effect in killing tumor cells aacrjournals.org. Similarly, combinations with alkylating agents have been proposed aacrjournals.orgnih.govtandfonline.com.

Specific examples from research include the potentiation of cisplatin (B142131) and 5-FU efficacy in esophageal squamous cell carcinoma cells upon Cdc7 knockdown dovepress.com. Cdc7 inhibition has also been explored in combination with platinum-based drugs like oxaliplatin (B1677828) and carboplatin (B1684641), showing potential to increase chemotherapy-induced DNA damage and amplify the chemotherapeutic effect mdpi.com. The synergistic effect can depend on the tumor cell genotype, with different combinations potentially being more effective in p53-positive versus p53-negative cancer cells plos.org.

The rationale behind these combinations is that Cdc7 inhibition, by interfering with replication initiation and potentially repair mechanisms, enhances the lethal impact of the DNA lesions induced by genotoxic agents aacrjournals.orgresearchgate.netmdpi.com.

Augmentation of Anti-tumor Immunotherapy Efficacy

Emerging research suggests that Cdc7 inhibition can influence the tumor microenvironment and immune response, potentially augmenting the efficacy of immunotherapy approaches like immune checkpoint blockade ncc.go.jpresearchgate.netnih.gov.

Sensitization to Immune Checkpoint Blockade

Preclinical studies have indicated that Cdc7 inhibition can sensitize tumors to immune checkpoint blockade (ICB) ncc.go.jpresearchgate.netnih.gov. This effect appears to be mediated, at least in part, by the induction of replication stress and subsequent chromosomal instability (CIN) in cancer cells ncc.go.jpresearchgate.netnih.gov. CIN can lead to the formation of micronuclei containing missegregated chromosomes, which in turn can activate the cGAS/STING signaling pathway nih.govresearchgate.netfrontiersin.org.

Activation of the cGAS/STING pathway triggers a type I interferon response, leading to the expression of inflammatory cytokines and chemokines nih.govresearchgate.netresearchgate.netnih.govfrontiersin.org. This creates an inflammatory tumor microenvironment that is more conducive to anti-tumor immunity, promoting the infiltration and activation of immune cells, such as CD8+ T cells researchgate.netnih.govfrontiersin.org. This enhanced immune recognition and response can overcome mechanisms of resistance to immunotherapy and improve the effectiveness of immune checkpoint inhibitors ncc.go.jpresearchgate.netnih.govoaepublish.com.

Studies using specific Cdc7 inhibitors, such as TAK-931, have demonstrated that they can induce replication stress-mediated aneuploid cells with a senescence-associated secretory phenotype (SASP), characterized by the high expression of inflammatory mediators researchgate.netnih.gov. In vivo models have shown that combining a Cdc7 inhibitor with an anti-PD-1 antibody results in stronger anti-tumor effects compared to either treatment alone ncc.go.jp. This suggests that Cdc7 inhibition can convert "low immunogenicity" tumors into a more "inflamed" state, thereby enhancing the response to ICB ncc.go.jp.

Table 2: Impact of Cdc7 Inhibition on Tumor Immunogenicity

| Effect of Cdc7 Inhibition | Associated Mechanism(s) | Potential Outcome with ICB |

| Increased Replication Stress & CIN ncc.go.jpresearchgate.netnih.gov | DNA damage, Micronuclei formation nih.govresearchgate.netfrontiersin.org | Enhanced Immune Recognition |

| Activation of cGAS/STING Pathway nih.govresearchgate.netnih.gov | Detection of cytosolic DNA nih.govresearchgate.netfrontiersin.org | Type I Interferon Response nih.govresearchgate.netnih.gov |

| Induction of Inflammatory Cytokines/Chemokines researchgate.netnih.gov | SASP formation researchgate.netnih.gov | Immune Cell Infiltration researchgate.netnih.gov |

| Sensitization to Immune Checkpoint Blockade ncc.go.jpresearchgate.netnih.gov | Conversion to "inflamed" phenotype ncc.go.jp | Improved Anti-tumor Efficacy ncc.go.jp |

These findings highlight the potential of combining Cdc7 inhibitors with immunotherapy to improve outcomes, particularly in tumors that are initially resistant to ICB.

Reversal of Acquired and De Novo Therapeutic Resistance Mechanisms

Therapeutic resistance is a major challenge in cancer treatment. Cdc7 inhibition has shown promise in overcoming both acquired and de novo resistance to various anti-cancer therapies dovepress.commdpi.comembopress.orgnih.gov.

In some cases, resistance to targeted therapies or chemotherapy is associated with altered cell cycle regulation or enhanced DNA repair capacity dovepress.commdpi.comnih.gov. As a key regulator of DNA replication and a factor involved in the DNA damage response, Cdc7 can contribute to these resistance mechanisms researchgate.netmdpi.comembopress.orgnih.gov. Inhibiting Cdc7 can disrupt the altered cell cycle progression or impair the enhanced repair pathways in resistant cells, thereby restoring sensitivity dovepress.commdpi.comnih.gov.

For example, in melanoma cells resistant to BRAF inhibitors, persistent expression and activity of Cdc7 have been observed nih.gov. Treatment with a Cdc7 inhibitor (like TAK-931) has been shown to sensitize these resistant cells to the BRAF inhibitor Vemurafenib, suggesting that targeting the Cdc7/MCM2-7 pathway can overcome this resistance mechanism nih.gov.

Cdc7 inhibition has also been found to enhance the sensitivity of esophageal squamous cell carcinoma cells to chemotherapy agents like cisplatin and 5-FU, suggesting a role for Cdc7 in chemoresistance in this context dovepress.com. Furthermore, Cdc7 has been implicated in resistance to platinum-based chemotherapy, and its inhibition may offer a strategy to reduce resistance to agents like oxaliplatin and carboplatin mdpi.com.

Neuroendocrine transformation is another mechanism of acquired resistance to targeted therapies in certain cancers, such as lung and prostate adenocarcinomas researchgate.net. Cdc7 has been identified as an oncogenic driver in this process, and its inhibition has been shown to suppress neuroendocrine differentiation and prolong the response to therapy in preclinical models researchgate.net.

Moreover, the genetic background of the tumor can influence the role of Cdc7 in resistance. For instance, in p53-mutant cancer cells, Cdc7 can contribute to enhanced chemoresistance, and its inhibition can increase sensitivity to agents like cisplatin and 5-FU embopress.orgnih.gov. This suggests that targeting Cdc7 may be particularly effective in tumors with specific genetic alterations that rely on Cdc7 activity for survival and resistance plos.orgembopress.orgnih.gov.

The ability of Cdc7 inhibition to induce replication stress, impair DNA repair, and modulate the tumor microenvironment contributes to its potential in reversing both acquired and de novo resistance, offering new avenues for treating refractory cancers.

Table 3: Examples of Therapeutic Resistance Overcome by Cdc7 Inhibition

| Therapy Resistance Context | Proposed Mechanism of Cdc7 Involvement in Resistance | Outcome of Cdc7 Inhibition |

| PARP Inhibitor Resistance (e.g., Ovarian Cancer) | Altered cell cycle, potential repair mechanisms nih.govresearchgate.net | Increased DNA damage, restored sensitivity nih.govresearchgate.net |

| BRAF Inhibitor Resistance (Melanoma) | Persistent Cdc7/MCM2-7 pathway activity nih.gov | Sensitization to BRAF inhibitor nih.gov |

| Chemotherapy Resistance (e.g., Cisplatin, 5-FU) | Contribution to chemoresistance mechanisms dovepress.com | Enhanced chemosensitivity dovepress.com |

| Platinum Drug Resistance (e.g., Oxaliplatin) | Role in DNA repair, reduced damage accumulation mdpi.com | Increased DNA damage, reduced resistance mdpi.com |

| Acquired Resistance via Neuroendocrine Transformation | Oncogenic driver of transformation researchgate.net | Suppression of transformation, prolonged response researchgate.net |

| Resistance in p53-Mutant Cancers | Contribution to chemoresistance in this context embopress.orgnih.gov | Increased chemosensitivity embopress.orgnih.gov |

These preclinical findings underscore the multifaceted potential of Cdc7-IN-18 and other Cdc7 inhibitors in combination therapies to improve outcomes in various cancer settings, particularly those marked by treatment resistance.

Molecular Determinants of Response and Resistance to Cdc7 in 18

Identification of Predictive Genomic and Transcriptomic Biomarkers

Genomic and transcriptomic alterations can serve as biomarkers to predict sensitivity or resistance to Cdc7-IN-18. High expression levels of CDC7 itself have been reported in various cancers, including multiple myeloma, colorectal cancer, breast cancer, ovarian carcinoma, and pancreatic cancer, and have been associated with poor prognosis oncotarget.comresearchgate.netatlasgeneticsoncology.orgamegroups.cnamegroups.orgnih.govnih.gov. This suggests that tumors with elevated CDC7 expression might be more dependent on Cdc7 activity for proliferation and thus more sensitive to its inhibition.

Transcriptomic analysis in high-risk multiple myeloma identified CDC7 among differentially expressed genes primarily enriched in DNA replication processes amegroups.org. Other genes involved in DNA replication, such as PCNA, MCM6, SMC1A, DTL, GINS4, MCM2, CDT1, RRM2, BRCA1, RFC5, MCM4, GINS3, GINS1, CDAN1, BRIP1, GINS2, CDK1, NFIB, and BARD1, were also differentially expressed amegroups.org. The expression levels of CDC7 and PCNA were significantly different between high-risk and standard-risk multiple myeloma, suggesting their potential as diagnostic and prognostic biomarkers amegroups.cnamegroups.org.

Interactive Data Table 1: CDC7 and PCNA as Potential Biomarkers in High-Risk Multiple Myeloma

| Biomarker | AUC (ROC Analysis) | Optimal Cut-off Value | Sensitivity | Specificity | Correlation with 2-year OS |

| CDC7 | 0.825 (P=0.0004), 0.900 | 1.145 | 95% | 75% | Lower (P<0.05) |

| PCNA | 0.8488 (P=0.0002), 0.8863 | 1.305 | 85% | 80% | Shorter (P<0.05) |

Furthermore, studies in breast cancer have linked increased Cdc7 expression to arrested tumor differentiation, genomic instability, reduced disease-free survival, an accelerated cell cycle phenotype, and aggressive subtypes like Her2-overexpressing and triple-receptor negative breast cancer nih.gov.

Influence of Tumor Suppressor Gene Status (e.g., p53 Functionality) on Efficacy

The functional status of tumor suppressor genes, particularly p53, significantly influences the cellular response to Cdc7 inhibition. Cdc7 depletion or inhibition has been shown to trigger apoptosis or senescence predominantly in p53-mutant cancer cells aacrjournals.orgnih.govresearchgate.netnih.gov. In contrast, in normal cells or cancer cells with wild-type p53, Cdc7 inhibition tends to induce a reversible cell cycle arrest researchgate.netatlasgeneticsoncology.orgaacrjournals.orgnih.gov.

Inactivating mutations in p53 not only disrupt a p53-dependent replication checkpoint but also can lead to increased expression of Cdc7, potentially increasing the efficacy of Cdc7 targeting oncotarget.com. A strong association between high Cdc7 expression levels and mutated TP53 has been observed in cancer cell lines oncotarget.com. Loss of p53 function attenuates the negative regulation of Cdc7 levels, which is consistent with the observation that Cdc7 levels are raised in p53 mutant tumors oncotarget.com.

A novel p53-Cdc7 link induced by genotoxic stress involves p53-dependent downregulation of CDC7 through both transcriptional (via miR-192/215) and post-translational (via Fbxw7β ubiquitin ligase) pathways nih.govtandfonline.com. This p53-mediated regulation of Cdc7 contributes to preventing entry into S phase in the presence of DNA damage tandfonline.com. Conversely, increased Cdc7 activity can down-regulate p53 levels via a negative feedback loop, potentially overriding the G1/S checkpoint and contributing to genomic instability in cancer cells that overexpress Cdc7 tandfonline.com.

Studies in breast epithelial cells demonstrated that cell fate upon prolonged Cdc7 inhibition depends on p53 function; cells with p53 knockout are funnelled into apoptosis, whereas cells with functional p53 enter a reversible senescent-like state nih.gov. This highlights the p53 status as a critical determinant of the response to Cdc7 inhibitors.

Aberrations in DNA Replication Checkpoint Pathways and Their Impact on Sensitivity

Cdc7 is involved in DNA replication checkpoint activation atlasgeneticsoncology.orgnih.govelifesciences.org. It is required for the interaction between Claspin and Chk1, key components of the ATR-Claspin-Chk1 pathway, by phosphorylating the Chk1-binding domain of Claspin nih.govelifesciences.org. This pathway is induced during replication stress and is essential for maintaining genome integrity nih.govelifesciences.org.

Inhibition of DNA replication by agents like hydroxyurea (B1673989) or UV triggers replication stress checkpoints nih.govelifesciences.org. However, upon Cdc7 depletion, tumor cells may not elicit a robust checkpoint response, failing to generate inhibitory signals preventing further cell cycle progression aacrjournals.org. This suggests that defects or aberrations in DNA replication checkpoint pathways, particularly the ATR-Chk1 pathway, might influence sensitivity to Cdc7 inhibition. Cancer cells with compromised checkpoint function may be more vulnerable to the replication stress induced by Cdc7 inhibition, leading to cell death.

Conversely, activation of the ATR/Chk1 checkpoint during S phase in response to replication stress can result in the stabilization of Cdc7, which helps prevent replication fork collapse nih.govtandfonline.com. This indicates a complex interplay between Cdc7 activity and checkpoint pathways, where the state of the checkpoint can influence Cdc7 levels and function, potentially impacting the response to inhibitors.

Mechanisms of Adaptive and Intrinsic Resistance to Cdc7 Inhibition

Resistance to Cdc7 inhibition can be either intrinsic (pre-existing) or adaptive (acquired during treatment). While specific mechanisms of resistance to this compound are not extensively detailed in the provided search results, general mechanisms of resistance to Cdc7 inhibitors and targeted therapies offer insights.

Intrinsic resistance to PARP inhibitors in ovarian cancer, for example, has been correlated with aberrant cell cycle-related pathways, and inhibiting Cdc7 has shown synergistic effects with PARP inhibitors in these resistant cells nih.gov. This suggests that dysregulation in DNA replication and cell cycle control pathways can contribute to intrinsic resistance to other targeted therapies, and targeting Cdc7 might overcome such resistance.

Adaptive resistance mechanisms to targeted therapies often involve the activation of alternative signaling pathways or the restoration of the targeted pathway's function. In the context of Cdc7 inhibition, potential adaptive resistance mechanisms could involve:

Upregulation of alternative kinases: Compensation by other kinases that can phosphorylate MCM proteins or activate replication origins.

Alterations in MCM proteins: Mutations or modifications in MCM proteins that reduce their dependence on Cdc7 phosphorylation for activation.

Activation of survival pathways: Upregulation of anti-apoptotic or pro-survival pathways that counteract the cell death signals induced by Cdc7 inhibition.

Changes in drug efflux or metabolism: Increased export of the inhibitor from the cell or its metabolic inactivation.

Adaptation of replication origin firing: Cells might adapt to reduced origin firing by increasing the speed of existing replication forks or altering origin usage patterns researchgate.net.

While not specifically for this compound, studies on other Cdc7 inhibitors like TAK-931 have explored mechanisms in resistant melanoma cells. Vemurafenib-resistant melanoma cells exhibited persistent expression of CDC7 and prolonged activity of MCM2 compared to sensitive cells nih.gov. Downregulation of miR-3613-3p was associated with Vemurafenib resistance and CDC7 overexpression in these cells, and reconstituting this microRNA downregulated CDC7 expression nih.gov. Treatment with TAK-931 sensitized resistant cells to Vemurafenib, suggesting that targeting CDC7 can overcome resistance to BRAF inhibitors nih.gov. This highlights the potential for cross-talk between different signaling pathways and the emergence of resistance through the upregulation of targets like CDC7.

Further research is needed to specifically delineate the intrinsic and adaptive resistance mechanisms that may arise in response to this compound treatment.

Advanced Research Perspectives and Future Directions for Cdc7 in 18

Discovery of Novel Cdc7 Substrates Beyond MCM2

Minichromosome maintenance protein 2 (MCM2) is a well-established and primary substrate of Cdc7 kinase. larvol.comrsc.orgmedchemexpress.com Cdc7-mediated phosphorylation of MCM2 is essential for the initiation of DNA replication. While MCM2 is a key player, the full spectrum of Cdc7 substrates is an active area of investigation. Identifying novel substrates beyond MCM2 is crucial for a comprehensive understanding of Cdc7's diverse roles in cellular processes, including DNA replication, DNA damage response, and cell cycle regulation. Although Rad18, Claspin, LEDGF, and Hp1 are proteins involved in DNA-related processes, the current research landscape, based on available search information, does not definitively establish them as direct substrates of Cdc7 or targets of Cdc7-IN-18 inhibition. Future research is needed to explore potential novel substrates and their functional implications upon Cdc7 inhibition by compounds like this compound.

Elucidation of Intricate Molecular Mechanisms Underlying this compound Specificity and Efficacy

This compound functions by inhibiting Cdc7 kinase, thereby impacting the initiation of DNA replication. guidetopharmacology.orgvulcanchem.com The general mechanism by which Cdc7 inhibition affects cancer cells involves disrupting DNA replication, leading to lethal S phase or M phase progression. tandfonline.comresearchgate.netnih.gov In contrast, normal cells typically undergo cell cycle arrest at the DNA replication checkpoint upon Cdc7 inhibition, without necessarily undergoing cell death. tandfonline.comresearchgate.net This differential effect forms the basis for targeting Cdc7 in cancer therapy. Overexpression of Cdc7 is known to promote the overactivation of MCM2, contributing to aberrant proliferation in tumor cells. medchemexpress.com While the overarching mechanism of Cdc7 inhibition is understood, the intricate molecular details governing this compound's specific interaction with Cdc7, its precise binding site, and the complete cascade of downstream events that dictate its efficacy and potential selectivity in various cellular contexts require further in-depth investigation.

Development of Next-Generation Cdc7 Inhibitors with Improved Properties

Despite the promise of Cdc7 as a therapeutic target, several Cdc7 inhibitors that have advanced into clinical trials have demonstrated limited efficacy. tandfonline.comresearchgate.netnih.gov This has been attributed, in part, to challenges such as dose-limiting toxicities and potential off-target effects. tandfonline.comresearchgate.net The need for Cdc7 inhibitors with improved properties is evident. Research efforts are focused on discovering novel chemical scaffolds that can offer enhanced specificity for Cdc7 and reduced unwanted toxicities. tandfonline.comresearchgate.net The development pipeline for Cdc7 inhibitors is actively seeking compounds that can overcome the limitations observed with earlier generations, including compounds like this compound and others such as XL413, which also faced challenges in clinical development. nih.govwikipedia.org Future directions involve the rational design and synthesis of inhibitors with optimized pharmacokinetic and pharmacodynamic profiles.

Optimization of Patient Stratification Strategies for Enhanced Therapeutic Outcomes

A critical factor for the successful clinical application of Cdc7 inhibitors is the optimization of patient stratification strategies. tandfonline.comresearchgate.netnih.govlarvol.comnih.gov Identifying predictive biomarkers that can determine which patients are most likely to respond to Cdc7 inhibition is considered key to enhancing therapeutic outcomes. tandfonline.comresearchgate.netnih.gov The limited significant clinical activity observed with some Cdc7 inhibitor monotherapies underscores the importance of this area of research. larvol.comnih.gov By effectively stratifying patients, it may be possible to maximize the therapeutic benefit of Cdc7 inhibitors and minimize treatment in non-responders, leading to more personalized and effective cancer therapies.

Q & A

Q. What experimental approaches are recommended to validate the mechanism of action of Cdc7-IN-18 in targeting CDC7 kinase?

To confirm this compound's mechanism, researchers should:

- Perform kinase inhibition assays using recombinant CDC7 enzyme to measure IC50 values and assess competitive/non-competitive binding .

- Quantify MCM2 phosphorylation levels via Western blot in tumor cell lines treated with the inhibitor, comparing results to untreated controls .

- Conduct cellular proliferation assays (e.g., MTT or colony formation) to correlate CDC7 inhibition with reduced tumor cell growth .

- Include negative controls (e.g., kinase-dead CDC7 mutants or unrelated kinase inhibitors) to rule out off-target effects .

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

- Use a logarithmic concentration range (e.g., 1 nM–10 µM) to capture full dose-response curves.

- Include triplicate technical replicates and three biological replicates to account for variability .

- Validate results across multiple cell lines (e.g., HeLa, HCT-116) to assess compound universality .

- Report vehicle controls (e.g., DMSO) and normalize data to these controls .

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

- In vitro : Use patient-derived tumor organoids or 3D spheroid models to mimic tumor microenvironments .

- In vivo : Employ xenograft models (e.g., immunodeficient mice implanted with human tumor cells) to assess pharmacokinetics and tumor regression .

- Monitor biomarkers (e.g., MCM2 phosphorylation) in serum or tumor biopsies to confirm target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions between biochemical kinase assays and cellular efficacy data for this compound?

Contradictions may arise due to:

- Cellular permeability issues : Use LC-MS/MS to measure intracellular compound concentrations .

- Off-target effects : Perform kinome-wide selectivity screening (e.g., using KINOMEscan) to identify unintended targets .

- Compensatory pathways : Apply CRISPR-Cas9 to knock out CDC7 and compare results to pharmacological inhibition .

- Data normalization : Ensure cellular assays account for baseline proliferation rates across cell lines .

Q. What strategies improve the pharmacokinetic (PK) profile of this compound without compromising potency?

- Structural optimization : Modify the compound’s scaffold to enhance solubility (e.g., introduce polar groups) while retaining CDC7 binding affinity .

- Prodrug approaches : Design ester or phosphate derivatives to improve oral bioavailability .

- In vivo PK studies : Measure plasma half-life, clearance, and tissue distribution in rodent models, adjusting formulation (e.g., PEGylation) as needed .

Q. How can researchers confirm target engagement of this compound in complex biological systems?

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of CDC7 in lysates from treated cells .

- Chemical proteomics : Use immobilized this compound to pull down interacting proteins and validate specificity via mass spectrometry .

- Genetic rescue experiments : Overexpress wild-type or mutant CDC7 in knockout models to restore sensitivity to the inhibitor .

Methodological Considerations

- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details into main text and supplementary materials .

- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes with confidence intervals .

- Reproducibility : Provide raw data (e.g., gel images, flow cytometry files) in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.